molecular formula C17H19ClN2 B067618 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine CAS No. 170303-85-2

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine

Cat. No.: B067618
CAS No.: 170303-85-2
M. Wt: 286.8 g/mol
InChI Key: AFOKCUMNZCOFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine, also known as CTM, is a heterocyclic compound that belongs to the benzodiazocine family. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its activation leads to the inhibition of neuronal excitability. This compound enhances the binding of GABA to its receptor, leading to an increase in GABAergic neurotransmission and a subsequent decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to decrease the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to have anxiolytic and sedative effects in animal models of anxiety and depression. Additionally, this compound has been reported to have muscle relaxant and antinociceptive effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. This compound is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for its preparation. This compound is also relatively expensive compared to other compounds used in scientific research.

Future Directions

There are several future directions for the study of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine. One potential area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the effects of this compound on other neurotransmitter systems besides GABA. Additionally, the potential therapeutic applications of this compound in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored. Finally, the development of new methods for the synthesis of this compound and its derivatives should be investigated to reduce the cost and increase the availability of these compounds for scientific research.

Synthesis Methods

The synthesis of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine involves the reaction of 2-chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]diazocine with a suitable reagent such as sodium hydride in the presence of an organic solvent such as dimethylformamide. The reaction yields this compound as a white crystalline solid with a high purity level.

Scientific Research Applications

2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological activities such as anticonvulsant, anxiolytic, and sedative effects. This compound has also been reported to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression.

Properties

170303-85-2

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

2-chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine

InChI

InChI=1S/C17H19ClN2/c1-12-4-6-16-13(8-12)10-19(2)17-7-5-15(18)9-14(17)11-20(16)3/h4-9H,10-11H2,1-3H3

InChI Key

AFOKCUMNZCOFQA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)Cl)N(C2)C)C

Canonical SMILES

CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)Cl)N(C2)C)C

synonyms

2-CHLORO-5,8,11-TRIMETHYL-5,6,11,12-TETRAHYDRO-DIBENZO[B, F][1,5]DIAZOCINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.